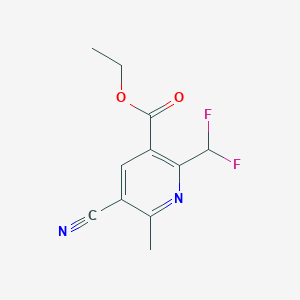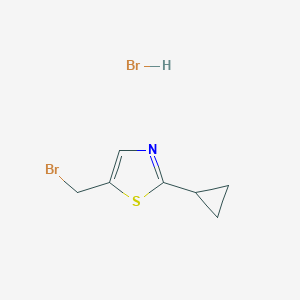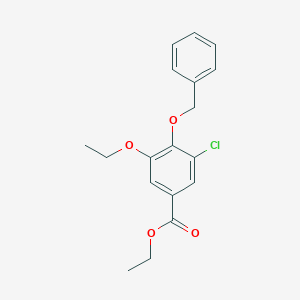
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is an organic compound with a complex structure, featuring a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid.
Reduction: Formation of Ethyl 4-(benzyloxy)-5-ethoxybenzoate.
Substitution: Formation of Ethyl 4-(benzyloxy)-3-amino-5-ethoxybenzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and chloro groups can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways.
Comparación Con Compuestos Similares
Ethyl 4-(benzyloxy)-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a chloro group.
Ethyl 4-(benzyloxy)-3-methoxybenzoate: Similar structure but with a methoxy group instead of a chloro group.
Ethyl 4-(benzyloxy)-3-nitrobenzoate: Similar structure but with a nitro group instead of a chloro group.
Uniqueness: Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is unique due to the presence of both chloro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Propiedades
Fórmula molecular |
C18H19ClO4 |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
ethyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H19ClO4/c1-3-21-16-11-14(18(20)22-4-2)10-15(19)17(16)23-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
Clave InChI |
UDBJUFYXSURUGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)
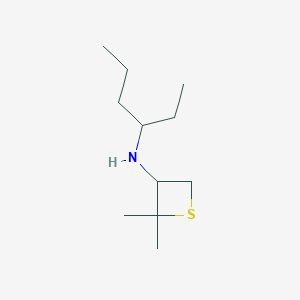
![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
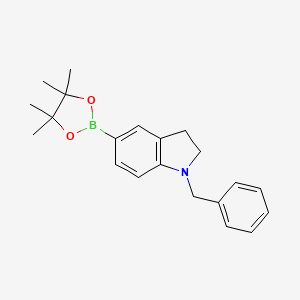

![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)


